molecular formula C17H15N B1281478 N-Benzylnaphthalen-2-amine CAS No. 13672-18-9

N-Benzylnaphthalen-2-amine

Cat. No. B1281478
CAS RN: 13672-18-9
M. Wt: 233.31 g/mol
InChI Key: KBOITYDYBXNTMF-UHFFFAOYSA-N
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Description

N-Benzylnaphthalen-2-amine is a compound that can be synthesized through various chemical reactions involving naphthalene derivatives and amines. The synthesis and functionalization of such compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 2-aminonaphthalenes, which are structurally related to N-Benzylnaphthalen-2-amine, can be achieved through intramolecular carbopalladation of nitriles. This method utilizes (2-Iodophenyl)acetonitrile and internal alkynes to produce 2-aminonaphthalenes with high yields and good regioselectivity . Additionally, the synthesis of N-glycosyl amines, which are structurally similar to N-Benzylnaphthalen-2-amine, has been reported using 4,6-O-benzylidene-D-glucopyranose and substituted aromatic amines .

Molecular Structure Analysis

The molecular structure of compounds related to N-Benzylnaphthalen-2-amine can be characterized using various spectroscopic techniques such as NMR, UV-Vis, and FTIR spectroscopy, as well as X-ray crystallography. For instance, the X-ray molecular structure of N-substituted phthalisoimides, which share a similar benzylic amine motif, has been determined, providing insights into the molecular conformation and electronic structure .

Chemical Reactions Analysis

N-Benzylnaphthalen-2-amine can undergo various chemical reactions due to the presence of the amine functional group. For example, N-alkylation reactions can be catalyzed by iron phthalocyanine, allowing for the synthesis of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles . Furthermore, the nucleophilic substitution of a benzylic halide is a common method for synthesizing benzyl amines, which suggests that N-Benzylnaphthalen-2-amine could also be a substrate for such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzylnaphthalen-2-amine can be inferred from related compounds. For instance, the solubility, melting point, and stability can be affected by the substitution pattern on the naphthalene ring and the nature of the amine. The reactivity of the amine group can lead to various transformations, such as the formation of imines or participation in condensation reactions . The electronic properties of the compound can also be studied through spectroscopic methods, as demonstrated for N-glycosyl amines .

Scientific Research Applications

  • Chemical Synthesis

    • N-Benzylnaphthalen-2-amine is used in chemical synthesis . It has a molecular weight of 233.31 and a linear formula of C17H15N . It’s typically stored at room temperature in an inert atmosphere .
  • Catalysis in N-Alkylation of Amines

    • N-Benzylnaphthalen-2-amine can be used in the N-alkylation of amines with alcohols . This process is catalyzed by manganese pincer complexes . The reaction involves an initial dehydrogenation of the alcohol to form an aldehyde, which then undergoes reductive amination to form the desired amine . This process is efficient and selective, and it represents a sustainable method for forming carbon-nitrogen bonds .
  • Oxidative Deamination

    • N-Benzylnaphthalen-2-amine can also be used in the oxidative deamination of benzyl amines . This process is catalyzed by a Ni(II)-NHC catalyst and uses water as a formal oxidant . The product of this reaction is an aldehyde .
  • Photochemical N-Dealkylation
    • N-Benzylnaphthalen-2-amine could potentially be used in the photochemical N-dealkylation of various tertiary amines . This process involves the use of metal complexes such as ruthenium or iridium as photocatalysts . The N-demethylation of N, N-dimethylaniline derivatives is an example of this application .

Safety And Hazards

N-Benzylnaphthalen-2-amine is classified under the GHS07 hazard class . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

N-benzylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOITYDYBXNTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500077
Record name N-Benzylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylnaphthalen-2-amine

CAS RN

13672-18-9
Record name N-Benzylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MA Bashir, L Tang, L Li, H Yu, W Yao, G Wu… - Organic Chemistry …, 2022 - pubs.rsc.org
… The initial work was started with phenol 1a and the nucleophile N-benzylnaphthalen-2-amine 2a as model substrates to investigate the cross oxidative C–O bond formation. To our …
Number of citations: 3 pubs.rsc.org
CJ Long, HP Pu, YH He, Z Guan - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… N-Benzylnaphthalen-2-amine was also an effective substrate for this reaction (5k). Other oxygenated linear ketones were also tested. When methoxyacetone and 1-(benzyloxy)propan-2…
Number of citations: 0 pubs.rsc.org
S Çakır, SB Kavukcu, O Sahin, S Gunnaz… - ACS …, 2023 - ACS Publications
… Aniline derivatives containing sterically hindered heterocyclics also resulted in good yields (89 and 79%) in N-alkylation reactions with the products of N-benzylnaphthalen-2-amine (12k…
Number of citations: 1 pubs.acs.org
R Sharma, AR TA, J Sen, IV Mashevskaya… - Organic Chemistry …, 2023 - pubs.rsc.org
A highly sustainable, bench-stable, N-heterocyclic carbene based organocatalyst has been demonstrated to impersonate the role of a transition-metal catalyst which had already been …
Number of citations: 5 pubs.rsc.org
CJ Long, HP Pu, YN Zhao, YH He… - Organic Chemistry …, 2023 - pubs.rsc.org
… Similarly, N-benzylnaphthalen-2-amine was also an effective substrate for this reaction (3w). In addition, some by-products formed from the aldol condensation of 2a and arylaldehydes …
Number of citations: 1 pubs.rsc.org
D Borecki, M Lehr - Medicinal Chemistry Research, 2022 - Springer
… The target compound 11 with a naphthalen-2-yl group instead of the phenyl residue was synthesized analogously using the secondary amine N-benzylnaphthalen-2-amine in the first …
Number of citations: 2 link.springer.com
Y Shi, C Yi, X Huang, Y Tang, J Jiao… - The Journal of Organic …, 2023 - ACS Publications
A highly efficient iodine anion catalyzed cross-dehydrogenative aromatization of cyclohexenones with amines has been developed under metal-free conditions, which affords aromatic …
Number of citations: 1 pubs.acs.org
Z Chen, X Chen, CM So - The Journal of Organic Chemistry, 2019 - ACS Publications
The first general palladium-catalyzed amination of aryl phosphates is described. The combination of MorDalPhos with [Pd(π-cinnamyl)Cl] 2 enables the amination of electron-rich, …
Number of citations: 17 pubs.acs.org
D Wu, Q Bu, C Guo, B Dai, N Liu - Molecular Catalysis, 2021 - Elsevier
Multi-amino groups and nitrogen donors compound was discovered as an organocatalyst for N-alkylation of alcohols with amines in the presence of Mo(CO) 6 . The Mo(CO) 6 /…
Number of citations: 4 www.sciencedirect.com
JB Unger - 2009 - search.proquest.com
Transition metal-catalyzed asymmetric transformations have become an essential part of contemporary organic synthesis. As the majority of pharmaceuticals today contain at least one …
Number of citations: 0 search.proquest.com

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